molecular formula C10H6Cl3N B1341354 2,6-Dichloro-3-(chloromethyl)quinoline CAS No. 948290-83-3

2,6-Dichloro-3-(chloromethyl)quinoline

Cat. No.: B1341354
CAS No.: 948290-83-3
M. Wt: 246.5 g/mol
InChI Key: BFAPZANHIDQHLK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-3-(chloromethyl)quinoline can be synthesized through various methods. One common approach involves the reaction of 2,6-dichloroquinoline with chloromethylating agents under controlled conditions . Another method includes the use of Vilsmeier reagent, which is prepared by reacting thionyl chloride or phosphorus oxychloride with N,N-dimethylformamide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-(chloromethyl)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while oxidation and reduction reactions can produce different quinoline analogs .

Scientific Research Applications

2,6-Dichloro-3-(chloromethyl)quinoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(chloromethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,6-Dichloro-3-(chloromethyl)quinoline include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of chloromethyl and dichloro substituents on the quinoline ring. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,6-dichloro-3-(chloromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3N/c11-5-7-3-6-4-8(12)1-2-9(6)14-10(7)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAPZANHIDQHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Cl)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588977
Record name 2,6-Dichloro-3-(chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948290-83-3
Record name 2,6-Dichloro-3-(chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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